Chitotriose Undecaacetate
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Overview
Description
Chitotriose Undecaacetate, also known as this compound, is a useful research compound. Its molecular formula is C₄₀H₅₇N₃O₂₄ and its molecular weight is 963.89. The purity is usually 95%.
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Scientific Research Applications
Interaction with Antimicrobial Proteins : N,N′,N″-triacetyl chitotriose interacts with Ac-AMP2, an antimicrobial protein isolated from Amaranthus caudatus. This interaction was studied using 1H NMR spectroscopy, indicating potential applications in understanding and enhancing antimicrobial activities (Verheyden et al., 1995).
Formation of Thermotropic Liquid Crystals : Chitotriose Undecaacetate has been found to form enantiotropic mesophases in a temperature range of approximately 50°C to 200°C. This suggests its potential use in the development of thermotropic liquid crystals and related materials (Sugiura et al., 1992).
Biomedical Applications : this compound is a derivative of chitosan, a material that has garnered significant interest in biomedical fields such as tissue engineering, drug delivery, wound healing, and gene therapy. Chitosan can be easily functionalized into various derivatives, suggesting a range of potential applications for its derivatives, including this compound (Mittal et al., 2018).
NMR Studies of Binding Properties : The binding properties of N-trifluoroacetylated chitotriose were analyzed using nuclear magnetic resonance (NMR), providing insights into its interaction with proteins like turkey lysozyme. This suggests its utility in studying protein-ligand interactions (Arnheim et al., 1974).
Antioxidant Activity : Partially N-acetylated chitotrioses, including this compound, have shown antioxidant activities. This is important in the context of therapeutic applications, particularly in areas related to oxidative stress (Li et al., 2013).
Hepatoprotective Effects : Studies have indicated that chitotriose, including its derivatives like this compound, can have protective effects against acute hepatotoxicity, suggesting its potential use in liver-related therapies (Chen et al., 2005).
Mechanism of Action
Target of Action
Chitotriose Undecaacetate, also known as COS, primarily targets the transcription factor nuclear factor E2-related factor 2 (Nrf2) . Nrf2 plays a crucial role in regulating the redox state of the colon tissue .
Mode of Action
COS interacts with its target, Nrf2, stimulating its activity. This stimulation leads to an increase in the production of endogenous antioxidants, which helps in alleviating oxidative stress . The offset of oxidative stress shuts down the nuclear factor kappa-B (NF-ĸB) inflammatory pathway, mitophagy of epithelial cells, M2 macrophage polarization in pre-fibrotic inflammation, and myofibroblast activation in intestinal fibrogenesis .
Biochemical Pathways
The primary biochemical pathway affected by COS is the Nrf2 antioxidant pathway . The activation of Nrf2 leads to the production of endogenous antioxidants, which helps in maintaining the redox balance in the colon tissue . This action indirectly influences the NF-ĸB inflammatory pathway, leading to a reduction in inflammation .
Pharmacokinetics
After administration, COS is rapidly absorbed into the blood, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of COS is between 0.32% and 0.52% . It is widely distributed in tissues and can penetrate the blood-brain barrier without tissue accumulation .
Result of Action
The action of COS results in several beneficial effects. It effectively relieves active inflammation, restores epithelial function, and reduces intestinal fibrosis . By regulating the redox state of the colon tissue, it helps in maintaining the overall health of the colon .
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Chitotriose Undecaacetate, like other COSs, interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the NF-κB signaling pathway . These interactions can lead to increased gene expression and transcription .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that COSs like this compound are rapidly absorbed, reach peak concentrations in the serum after approximately 0.45 h, and show rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to interact with enzymes involved in the NF-κB signaling pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues. After administration, it has been found to be widely distributed in Wistar rat tissues and could penetrate the blood–brain barrier without tissue accumulation .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMZYRVOXWCPFH-RANHEDMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N3O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Chitotriose Undecaacetate in the synthesis of the novel lysozyme substrate?
A1: this compound serves as a crucial precursor in synthesizing 4-Methylcoumarin-7-yloxy tri-N-acetyl-β-chitotrioside (9). [] The research paper describes isolating this compound (3) alongside Chitotetraose Tetradecaacetate (4) via Sephadex LH-20 column chromatography after the acetolysis of chitin. [] Although the specific steps involving this compound are not detailed, its isolation in this process highlights its role as an intermediate compound in achieving the desired final product (9). This compound (9) acts as a comparable substrate to the novel 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10) in lysozyme assays. []
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